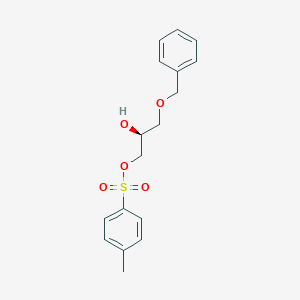

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S)-2-hydroxy-3-phenylmethoxypropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(18)12-21-11-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMUWOSOGHUWSS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201150026 | |

| Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201150026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16495-04-8 | |

| Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16495-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201150026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document is structured to deliver not just data, but field-proven insights grounded in established scientific principles.

Introduction: A Versatile Chiral Synthon

This compound, designated by the CAS Number 16495-04-8, is a valuable chiral intermediate in organic synthesis.[1][2] Its structure, featuring a stereochemically defined secondary alcohol, a bulky benzyloxy protecting group, and a tosylate leaving group, makes it a highly versatile reagent for the construction of complex enantiomerically pure molecules. The strategic placement of these functional groups allows for a range of selective chemical transformations, rendering it a crucial component in the synthesis of various pharmaceutical agents. One notable application is its role as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in synthesis.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below. It is important to note that while some experimental values are not publicly available, the provided data is based on reliable sources and computational predictions.

| Property | Value | Source |

| CAS Number | 16495-04-8 | [1] |

| Molecular Formula | C₁₇H₂₀O₅S | [1] |

| Molecular Weight | 336.41 g/mol | [1] |

| Appearance | White to off-white powder or crystals | Inferred from related compounds |

| Purity | Typically ≥95% | [1] |

| Storage | Sealed in a dry environment at 2-8°C | Inferred from supplier data |

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected NMR and IR data can be predicted based on its structure and data from analogous compounds.

Expected ¹H NMR Spectral Data (CDCl₃):

-

Aromatic Protons (Tosylate & Benzyl): Multiplets in the range of δ 7.20-7.90 ppm.

-

Benzyl CH₂: A singlet around δ 4.50 ppm.

-

CH-OH: A multiplet around δ 4.00-4.20 ppm.

-

CH₂-OTs & CH₂-OBn: Multiplets in the range of δ 3.50-4.10 ppm.

-

OH: A broad singlet, the chemical shift of which is dependent on concentration.

-

Tosyl Methyl Group: A singlet around δ 2.45 ppm.

Expected ¹³C NMR Spectral Data (CDCl₃):

-

Aromatic Carbons: Peaks in the range of δ 127-145 ppm.

-

CH-OH: A peak around δ 68-72 ppm.

-

CH₂-OTs & CH₂-OBn: Peaks in the range of δ 70-75 ppm.

-

Benzyl CH₂: A peak around δ 73 ppm.

-

Tosyl Methyl Carbon: A peak around δ 21.5 ppm.

Expected Infrared (IR) Spectral Data:

-

O-H Stretch: A broad band around 3400 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks around 3030-3100 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks around 2850-2950 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1495 cm⁻¹.

-

S=O Stretch (Sulfonate): Strong bands around 1350 cm⁻¹ and 1175 cm⁻¹.

-

C-O Stretch: Bands in the region of 1000-1250 cm⁻¹.

Synthesis Methodology: A Guided Approach

The synthesis of this compound is typically achieved through the nucleophilic ring-opening of a chiral epoxide precursor, (S)-benzyl glycidyl ether, with a tosylate source. This approach ensures the retention of stereochemistry at the chiral center.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in a common synthetic route.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

-

Reaction Setup: To a solution of (S)-benzyl glycidyl ether (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonic acid monohydrate (1.1 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

-

Aprotic Solvent: The use of an aprotic solvent prevents unwanted side reactions with the tosylate and epoxide.

-

Inert Atmosphere: This is crucial to prevent the degradation of reagents and intermediates, particularly if any organometallic reagents were to be used in alternative syntheses.

-

Aqueous Work-up: The sodium bicarbonate wash neutralizes the excess p-toluenesulfonic acid, preventing product degradation during purification.

-

Chromatographic Purification: This step is essential to remove any unreacted starting materials and byproducts, ensuring the high purity required for subsequent synthetic steps.

Applications in Drug Development and Chiral Synthesis

The primary utility of this compound lies in its role as a versatile three-carbon chiral building block. The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group can be further functionalized or used to direct subsequent reactions. The benzyloxy group provides steric bulk and can be deprotected under specific conditions.

Role in Rivaroxaban Synthesis

A key application of this compound is in the synthesis of the anticoagulant drug Rivaroxaban. It provides the chiral backbone onto which the oxazolidinone ring system is constructed.

Caption: Role as a key intermediate in the synthesis of Rivaroxaban.

General Utility in Chiral Synthesis

Beyond specific drug syntheses, this building block is employed in the enantioselective synthesis of a variety of complex molecules, including other pharmaceutical intermediates and natural products. Its predictable reactivity and stereochemical integrity make it a reliable choice for introducing a chiral 1,2-diol synthon equivalent.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chiral building block of considerable synthetic utility. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for the asymmetric synthesis of complex organic molecules, most notably in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in research and development.

References

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypropyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of rivaroxaban.

- Google Patents. (n.d.). A process for the preparation of rivaroxaban based on the use of (s)-epichlorohydrin.

Sources

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate

Introduction

This compound is a significant chiral building block in modern organic synthesis, particularly valued as an intermediate in the development of pharmaceutical agents.[1] Its trifunctional nature, comprising a bulky benzyloxy ether, a secondary alcohol with a defined stereocenter, and a tosylate leaving group, makes it a versatile precursor for introducing complex stereochemistry. The precise confirmation of its structure, including its absolute configuration, is paramount to ensuring the stereochemical integrity of subsequent synthetic targets.

This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this molecule. We will detail the core analytical methodologies, explaining not just the procedural steps but the underlying scientific rationale for each experimental choice. The workflow described herein is designed to be a self-validating system, where data from each technique corroborates the others, leading to an unambiguous structural assignment.

Compound Profile:

-

IUPAC Name: (2S)-3-(benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate

-

Molecular Formula: C₁₇H₂₀O₅S[2]

-

Molecular Weight: 336.41 g/mol [2]

-

CAS Number: 16495-04-8[2]

Synthetic Context: The Logic of Formation

The structure of the target molecule is often best understood by considering its synthesis. A common and regioselective route involves the controlled mono-tosylation of (S)-3-(benzyloxy)propane-1,2-diol.[3][4] This precursor already contains the required (S)-stereocenter and the benzyloxy group.

The key challenge in the synthesis is the selective functionalization of the primary hydroxyl group over the secondary one. This is achieved by leveraging the lower steric hindrance of the primary alcohol. Controlled conditions, such as the slow addition of tosyl chloride (TsCl) at low temperatures in the presence of a base like pyridine, favor the formation of the desired product and minimize the di-tosylated byproduct.[5] This synthetic logic provides the initial hypothesis for the connectivity of the tosyl group.

Caption: Synthetic workflow for the target molecule.

Part 1: Spectroscopic & Spectrometric Confirmation

This section details the core analytical techniques used to confirm the molecular formula, connectivity, and functional groups of the target compound.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition and to provide structural clues through fragmentation analysis.

Protocol: High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Ionization Mode: Operate in positive ion mode to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

Expected Results & Interpretation:

The primary goal is to observe an ion corresponding to the calculated exact mass of the molecule. This provides definitive confirmation of the molecular formula.

| Ion | Calculated Exact Mass (C₁₇H₂₀O₅S) | Observed m/z (Expected) | Interpretation |

| [M+H]⁺ | 337.1104 | ~337.1104 | Protonated molecular ion. Confirms molecular weight. |

| [M+Na]⁺ | 359.0924 | ~359.0924 | Sodiated molecular ion. Common adduct in ESI-MS. |

Fragmentation Analysis: The fragmentation pattern provides a fingerprint of the molecule's structure. Key expected fragments are listed below.

| Fragment m/z (Expected) | Formula | Interpretation |

| 181.0862 | C₁₀H₁₃O₂S⁺ | Loss of the benzyloxy group (CH₂C₆H₅) and OH group. |

| 155.0185 | C₇H₇O₂S⁺ | Tosyl group cation (p-toluenesulfonyl). |

| 91.0543 | C₇H₇⁺ | Tropylium ion from the benzyl group. A very common and stable fragment. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

Expected Results & Interpretation:

The FT-IR spectrum should display characteristic absorption bands corresponding to the hydroxyl, sulfonate, ether, and aromatic moieties.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3500 (broad) | O-H stretch | Secondary Alcohol | Confirms the presence of the hydroxyl group.[6] |

| 3100-3000 | C-H stretch (sp²) | Aromatic Rings | Indicates the benzyl and tosyl aromatic systems. |

| 2950-2850 | C-H stretch (sp³) | Propyl & Methyl | Confirms the aliphatic portions of the molecule. |

| ~1600, ~1495 | C=C stretch | Aromatic Rings | Characteristic absorptions for the benzene rings. |

| ~1360, ~1175 | S=O stretch (asymmetric & symmetric) | Sulfonate Ester | Definitive peaks for the tosylate group.[7] |

| ~1100 | C-O stretch | Ether & Alcohol | Confirms the C-O bonds of the benzyloxy and hydroxyl groups. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a complete map of the carbon-hydrogen framework, establishing atom connectivity and confirming the regiochemistry of tosylation.

Protocol: NMR Sample Preparation & Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: Perform COSY (H-H correlation) and HSQC (C-H correlation) experiments to establish connectivity.

Expected Results & Interpretation:

¹H NMR (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.80 | d | 2H | Ar-H (Tosyl, ortho to SO₂) | Deshielded by the electron-withdrawing sulfonate group. |

| ~7.35 | d | 2H | Ar-H (Tosyl, meta to SO₂) | Standard aromatic proton region. |

| ~7.30 | m | 5H | Ar-H (Benzyl) | Standard aromatic proton region. |

| ~4.55 | s | 2H | -O-CH₂ -Ph | Methylene protons adjacent to the benzyl ring oxygen. |

| ~4.10 | m | 1H | CH -OH | Methine proton adjacent to hydroxyl and oxygen. |

| ~4.05 | dd | 2H | CH₂ -OTs | Diastereotopic protons adjacent to the tosylate group. |

| ~3.50 | d | 2H | CH₂ -OBn | Methylene protons adjacent to the benzyloxy group. |

| ~2.70 | d | 1H | -OH | Hydroxyl proton, often broad and its position is variable. |

| ~2.45 | s | 3H | Ar-CH₃ | Methyl protons of the tosyl group. |

¹³C NMR (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.0 | Ar-C (Tosyl, C-S) | Quaternary carbon attached to sulfur. |

| ~137.5 | Ar-C (Benzyl, C-CH₂) | Quaternary carbon of the benzyl group. |

| ~132.8 | Ar-C (Tosyl, C-CH₃) | Quaternary carbon attached to the methyl group. |

| ~130.0 | Ar-CH (Tosyl) | Aromatic methine carbons. |

| ~128.6 - 127.8 | Ar-CH (Benzyl & Tosyl) | Overlapping signals for aromatic methine carbons. |

| ~73.6 | -O-CH₂ -Ph | Benzyl ether methylene carbon. |

| ~71.8 | CH₂ -OTs | Carbon bearing the tosylate group. |

| ~70.6 | CH₂ -OBn | Carbon bearing the benzyloxy group. |

| ~68.9 | CH -OH | Carbon bearing the hydroxyl group. |

| ~21.6 | Ar-CH₃ | Methyl carbon of the tosyl group. |

2D NMR Insights:

-

COSY: Will show a clear correlation pathway: CH₂ -OTs ↔ CH -OH ↔ CH₂ -OBn. This unequivocally confirms the 3-carbon backbone connectivity.

-

HSQC: Will link each proton signal to its corresponding carbon signal, validating the assignments in the tables above. For example, the proton at ~4.10 ppm will correlate with the carbon at ~68.9 ppm.

Caption: 2D NMR correlation map for the propyl backbone.

Part 2: Stereochemical Determination

Confirming the absolute configuration of the chiral center is the final and most critical step.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To confirm the enantiomeric purity of the compound.

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times. For a sample that is enantiomerically pure, only one peak should be observed under these conditions. Polysaccharide-based CSPs are highly effective for this class of compounds.[8][9]

Protocol: Isocratic Chiral HPLC

-

Column: A polysaccharide-based chiral column, such as Chiralpak® AD-H or Chiralcel® OD-H.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The ratio may need to be optimized.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the aromatic rings absorb (e.g., 254 nm).

-

Analysis: Inject the sample and, if available, the corresponding racemic mixture for comparison.

Expected Results & Interpretation:

-

Racemic Standard: The chromatogram will show two well-resolved peaks of equal area, corresponding to the (R) and (S) enantiomers.

-

Sample: The chromatogram should show a single, sharp peak with a retention time that matches one of the peaks from the racemic standard. This confirms high enantiomeric purity. The enantiomeric excess (% ee) can be calculated if a minor peak for the other enantiomer is present.

Optical Rotation

Objective: To measure the direction and magnitude of rotation of plane-polarized light, providing a physical constant that is characteristic of the specific enantiomer.

Protocol: Polarimetry

-

Sample Preparation: Prepare a solution of the compound with a precisely known concentration (c) in a specified solvent (e.g., toluene or chloroform).

-

Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm).

-

Measurement: Measure the observed rotation (α) at a specific temperature (e.g., 25 °C) using a standard 1-decimeter path length cell (l).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l).

Expected Results & Interpretation:

The (S)-enantiomer of 3-(benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate is expected to exhibit a specific optical rotation. Literature values for the corresponding (R)-enantiomer show a negative rotation ([α]²⁵/D ≈ -7°, c=10 in toluene). Therefore, the (S)-enantiomer is expected to have a positive rotation of a similar magnitude. A measured value close to +7° would strongly support the assignment of the (S)-configuration.

Conclusion: A Unified Structural Picture

The structure of this compound is definitively elucidated by the convergence of evidence from multiple analytical techniques. HRMS confirms the elemental composition, while FT-IR identifies all requisite functional groups. A full suite of 1D and 2D NMR experiments establishes the precise atomic connectivity, confirming the regioselective tosylation at the primary position. Finally, the combination of a single peak in the chiral HPLC chromatogram and a characteristic positive value for optical rotation validates the (S) absolute stereochemistry at the C2 position. This rigorous, multi-faceted approach ensures the structural and stereochemical integrity of this critical synthetic intermediate.

Caption: Integrated workflow for structure elucidation.

References

-

Syntheses of Chiral 2-Oxazolines from Isosorbide Epoxide Derivative. (2022). MDPI. [Link]

-

Asymmetric Catalysis of Epoxide Ring-Opening Reactions. (2000). Accounts of Chemical Research. [Link]

-

This compound. ChemUniverse. [Link]

-

Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. (2010). Molecules. [Link]

-

Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. (2019). MDPI. [Link]

-

FTIR Spectroscopic Studies on the Compatibility of Ofloxacin with Selected Mucoadhesive Polymers. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

3-HYDROXYPROPYL 4-METHYLBENZENESULFONATE. FDA Global Substance Registration System. [Link]

-

Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. (2017). ResearchGate. [Link]

-

Exercise 14.13 (c) - Naming Epoxides with Chiral Centers. (2020). YouTube. [Link]

-

Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. (2023). Journal of Chemistry Letters. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

3-Hydroxypropyl 4-methylbenzenesulfonate. PubChem. [Link]

-

Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. (2016). JSM Central. [Link]

-

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. PubChem. [Link]

-

The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (2021). European Journal of Chemistry. [Link]

-

3-(Benzyloxy)propane-1,2-diol. PubChem. [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2021). MDPI. [Link]

-

Supplementary Information for "Aerobic Oxidation of C-O Bonds in Ethers Catalyzed by N-Hydroxyphthalimide and Co(OAc)₂". The Royal Society of Chemistry. [Link]

-

N-{[(3R,4R)-4-[(benzyloxy)methyl]pyrrolidin-3-yl]methyl}-N-(2-methylpropyl)benzenesulfonamide. PubChem. [Link]

- Preparation of hydroxy-benzylbenzene derivatives.

-

FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide. ResearchGate. [Link]

-

FTIR spectra of hydroxy propyl methyl cellulose, Sodium carboxy methyl cellulose and Venlafaxine Hydrochloride. ResearchGate. [Link]

-

3-Methoxyprop-2-enyl 2-methylbenzenesulfonate. PubChem. [Link]

Sources

- 1. 16495-04-8|this compound|BLD Pharm [bldpharm.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. jchemlett.com [jchemlett.com]

- 6. researchgate.net [researchgate.net]

- 7. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate: A Key Chiral Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Crucial Chiral Synthon

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate, with CAS number 16495-04-8, is a pivotal chiral building block in modern organic and medicinal chemistry.[1] Its stereodefined structure, featuring a secondary alcohol, a benzyl ether, and a tosylate leaving group, makes it an exceptionally versatile intermediate for the enantioselective synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, its critical role in the synthesis of the anticoagulant drug Rivaroxaban, and essential safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value |

| CAS Number | 16495-04-8 |

| Molecular Formula | C₁₇H₂₀O₅S |

| Molecular Weight | 336.40 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage | Sealed in a dry environment at 2-8°C is recommended.[1] |

Enantioselective Synthesis: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the creation of the chiral diol precursor, followed by a selective tosylation. The causality behind each step is crucial for achieving high yield and enantiomeric purity.

Part 1: Synthesis of the Precursor, (S)-3-Benzyloxy-1,2-propanediol

The synthesis of the chiral diol precursor can be efficiently achieved through the acid-catalyzed hydrolysis of (S)-benzyl glycidyl ether.

Experimental Protocol:

-

Reaction Setup: In a 2.0 L three-necked flask equipped with a condenser and a thermometer, combine (S)-3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol) and water (1300 mL).

-

Acid Catalysis: Carefully add 70% perchloric acid (1.5 mL) to the mixture. The acid acts as a catalyst to promote the ring-opening of the epoxide.

-

Heating: Heat the mixture to 80°C and maintain this temperature with stirring for 18 hours to ensure the complete hydrolysis of the epoxide.

-

Neutralization: After cooling, neutralize the reaction mixture with a 5% sodium bicarbonate solution.

-

Workup and Purification: Remove the water via rotary evaporation. The final traces of water can be removed by azeotropic distillation with benzene (300 mL). The resulting crude product is then distilled under vacuum to yield pure (S)-3-benzyloxy-1,2-propanediol.[2]

Causality of Experimental Choices:

-

The use of an acid catalyst is essential to activate the epoxide ring, making it more susceptible to nucleophilic attack by water.

-

Heating the reaction mixture increases the reaction rate, ensuring the completion of the hydrolysis within a reasonable timeframe.

-

The neutralization step is critical to quench the acid catalyst and prevent any undesired side reactions during the workup.

-

Azeotropic distillation is an effective method for removing residual water, which could interfere with the subsequent tosylation step.

Part 2: Selective Monotosylation

The selective tosylation of the primary hydroxyl group of (S)-3-benzyloxy-1,2-propanediol is a critical step that leverages the differential reactivity of primary and secondary alcohols.

Experimental Protocol:

-

Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve (S)-3-benzyloxy-1,2-propanediol in a suitable solvent such as pyridine or dichloromethane.

-

Controlled Addition of Tosyl Chloride: Cool the solution in an ice bath. Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent. The gradual addition helps to control the exothermicity of the reaction and favors monotosylation.[3]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Causality of Experimental Choices:

-

The use of a nitrogen atmosphere prevents the reaction from being quenched by atmospheric moisture.

-

Low temperatures and slow addition of the tosylating agent are crucial for achieving high selectivity for the primary hydroxyl group, which is sterically more accessible and kinetically favored for reaction.[3]

-

Pyridine often serves as both a solvent and a base to neutralize the HCl generated during the reaction.

Caption: Synthetic workflow for the preparation of the target compound.

Analytical Characterization

While specific, publicly available experimental spectra for this compound are limited, its structure allows for the prediction of key spectroscopic features.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and tosyl groups, typically in the range of 7.0-8.0 ppm. The benzylic protons (CH₂) would appear as a singlet around 4.5 ppm. The protons of the propyl chain would exhibit complex multiplets due to diastereotopicity.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, the benzylic carbon, and the three carbons of the propyl chain. The carbon bearing the tosylate group will be shifted downfield compared to the other carbons of the propyl chain.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the secondary alcohol. Characteristic peaks for the S=O stretching of the sulfonate group would appear around 1350 and 1170 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the tosyl group and other fragments.

Application in Drug Development: The Synthesis of Rivaroxaban

This compound is a crucial intermediate in the synthesis of Rivaroxaban, a widely used oral anticoagulant.[4] It serves as the chiral source for the construction of the (S)-oxazolidinone ring system, which is a core structural motif of the drug.[5]

The synthesis involves the reaction of the tosylated compound with 4-(4-aminophenyl)morpholin-3-one. The tosylate group acts as an excellent leaving group, facilitating an initial nucleophilic substitution by the amine. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed secondary amine, leading to the formation of the oxazolidinone ring.

Caption: Role of the title compound in the synthesis of a Rivaroxaban precursor.

This enantioselective approach ensures the correct stereochemistry at the C5 position of the oxazolidinone ring, which is essential for the pharmacological activity of Rivaroxaban.[1]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation. Therefore, appropriate safety precautions must be taken during its handling and use.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |

First Aid Measures:

-

If swallowed: Rinse mouth with water. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

Conclusion

This compound stands out as a valuable and versatile chiral building block for the synthesis of enantiomerically pure pharmaceuticals. Its well-defined stereochemistry and strategically placed functional groups enable the construction of complex molecular targets with high precision. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective utilization in research and development, particularly in the context of synthesizing life-saving drugs like Rivaroxaban.

References

- An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermediate.

-

Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central. Available at: [Link]

-

This compound Safety Data Sheet - Angene Chemical. Available at: [Link]

-

Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research - Journal of Chemistry Letters. Available at: [Link]

-

Synthesis of 3-benzyloxy-1,2-propanediol - PrepChem.com. Available at: [Link]

-

Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions - Sciencemadness.org. Available at: [Link]

-

Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis - PMC - NIH. Available at: [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. Available at: [Link]

-

Proposed reaction mechanism for the formation of aliphatic... - ResearchGate. Available at: [Link]

-

AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN - Semantic Scholar. Available at: [Link]

-

Oxazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]

-

AN IMPROVED PROCESS FOR THE PREPARATION OF RIVAROXABAN INVOLVING NOVEL INTERMEDIATE - European Patent Office. Available at: [Link]

- Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents.

-

Synthesis of 3-benzyloxy-1,2-propanediol - PrepChem.com. Available at: [Link]

Sources

An In-depth Technical Guide to (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate: A Key Chiral Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate, a significant chiral building block, holds a pivotal role in the asymmetric synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and an exploration of its applications, with a particular focus on its role as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. This document is intended to serve as a valuable resource for researchers and scientists in the fields of organic chemistry and drug development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction: The Significance of a Chiral Building Block

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is of paramount importance. The biological activity of a drug is often intrinsically linked to its stereochemistry, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful. This necessitates the use of chiral building blocks—enantiomerically pure molecules that can be incorporated into a larger structure to control its stereochemistry. This compound (also known as (S)-(+)-1-Benzyloxy-3-(p-tosyloxy)-2-propanol) has emerged as a crucial C3 chiral synthon. Its structure incorporates a benzyloxy group for protection, a free hydroxyl group for further functionalization, and a tosylate group, which is an excellent leaving group, making it a versatile intermediate for a variety of nucleophilic substitution reactions.

This guide will delve into the essential technical aspects of this compound, providing the necessary information for its effective use in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its successful application in synthesis. This section outlines the key characteristics of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some data is available for the (R)-enantiomer, these values are expected to be identical for the (S)-enantiomer, with the exception of the sign of optical rotation.

| Property | Value | Source(s) |

| CAS Number | 16495-04-8 | [1] |

| Molecular Formula | C₁₇H₂₀O₅S | [1] |

| Molecular Weight | 336.41 g/mol | [1] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Melting Point | 52-55 °C (for the (R)-enantiomer) | |

| Boiling Point | 515.624 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in chloroform, methylene chloride, and tetrahydrofuran. Insoluble in hexane. | |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and tosyl groups, the benzylic methylene protons, the methine proton of the hydroxyl-bearing carbon, the methylene protons adjacent to the benzyloxy and tosyloxy groups, and the methyl protons of the tosyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the carbons of the propyl chain, and the methyl carbon of the tosyl group.

Researchers synthesizing this compound should perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through the tosylation of (S)-3-benzyloxy-1,2-propanediol. This method offers a straightforward and efficient route to the desired product.

Synthetic Pathway

The reaction involves the selective tosylation of the primary hydroxyl group of (S)-3-benzyloxy-1,2-propanediol in the presence of a base. The steric hindrance around the secondary hydroxyl group generally favors the reaction at the less hindered primary position.

Sources

Spectroscopic Data of (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate: A Technical Guide

Abstract

Introduction and Molecular Structure

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate (Molecular Formula: C₁₇H₂₀O₅S, Molecular Weight: 336.41 g/mol ) is a trifunctional organic molecule possessing a benzyloxy ether, a secondary alcohol, and a tosylate ester. The presence of a stereocenter at the second carbon of the propyl chain imparts chirality, which is often crucial for biological activity in drug development. The tosylate group is an excellent leaving group, making this compound a versatile precursor for nucleophilic substitution reactions at the C1 position, while the hydroxyl and benzyloxy groups offer further sites for chemical modification.

Accurate spectroscopic characterization is essential to confirm the identity, purity, and stereochemical integrity of this intermediate. This guide will deconstruct the molecule's structure to predict and interpret its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-resolution NMR spectra is crucial for ensuring data quality and reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred if hydrogen bonding with the hydroxyl proton is to be observed. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a standard probe temperature (e.g., 298 K).

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32, to achieve a good signal-to-noise ratio.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse program to obtain singlets for all unique carbon atoms.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for each of the proton environments in the molecule. The chirality of the C2 position results in the diastereotopicity of the protons on C1 and C3, meaning they are chemically non-equivalent and will appear as separate signals that couple to each other.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~7.78 | Doublet (d) | 2H | H-a (Tosyl-Ar) | These protons are ortho to the electron-withdrawing sulfonate group, leading to significant deshielding. They appear as a doublet due to coupling with the meta protons (H-b). |

| ~7.35-7.25 | Multiplet (m) | 7H | H-b, H-d (Tosyl-Ar & Benzyl-Ar) | This multiplet arises from the overlapping signals of the meta-protons of the tosyl group (doublet) and the five protons of the benzyl group's phenyl ring. The benzyl protons typically resonate in this region due to the aromatic ring current. |

| ~4.50 | Singlet (s) | 2H | H-e (Bn-CH₂) | These benzylic protons are adjacent to an oxygen atom and a phenyl ring, causing a downfield shift. They appear as a singlet as there are no adjacent protons to couple with. |

| ~4.15-4.05 | Multiplet (m) | 3H | H-g, H-f (Propyl) | This region contains the signals for the methine proton (H-g) and the two diastereotopic methylene protons attached to the tosylate group (H-f). The methine proton is coupled to the protons on C1 and C3, and the C1 protons are coupled to the methine proton, resulting in a complex multiplet. |

| ~3.55 | Multiplet (m) | 2H | H-h (Propyl) | These are the diastereotopic methylene protons adjacent to the benzyloxy group. They are coupled to the methine proton (H-g), resulting in a multiplet. |

| ~2.43 | Singlet (s) | 3H | H-c (Tosyl-CH₃) | The methyl protons of the tosyl group are deshielded by the adjacent aromatic ring and typically appear as a sharp singlet in this region. |

| ~2.5-3.0 | Broad Singlet (br s) | 1H | H-i (OH) | The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet and may exchange with D₂O. |

Diagram: ¹H NMR Structural Assignments

Caption: Key proton environments for ¹H NMR analysis.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. Due to symmetry in the tosyl group's aromatic ring, two of the carbons will be equivalent, as will another pair.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |

| ~145.0 | C-j (Tosyl-Ar) | Quaternary carbon of the tosyl group attached to the methyl group. Its chemical shift is influenced by the aromatic ring and the attached methyl group. |

| ~137.5 | C-m (Benzyl-Ar) | Quaternary ipso-carbon of the benzyl group's phenyl ring, attached to the CH₂ group. |

| ~133.0 | C-k (Tosyl-Ar) | Quaternary carbon of the tosyl group attached to the sulfur atom. It is significantly deshielded by the electronegative sulfur and oxygen atoms. |

| ~130.0 | C-b (Tosyl-Ar) | Aromatic CH carbons meta to the sulfonate group. |

| ~128.6 | C-o (Benzyl-Ar) | Aromatic CH carbons of the benzyl group's phenyl ring (ortho and meta positions often overlap). |

| ~128.0 | C-a (Tosyl-Ar) | Aromatic CH carbons ortho to the sulfonate group. |

| ~127.9 | C-p (Benzyl-Ar) | Aromatic CH carbon of the benzyl group's phenyl ring (para position). |

| ~73.5 | C-e (Bn-CH₂) | Benzylic carbon, shifted downfield by the adjacent oxygen and phenyl ring. |

| ~71.0 | C-h (Propyl) | Methylene carbon (C3) of the propyl chain, bonded to the benzyloxy group. |

| ~69.5 | C-f (Propyl) | Methylene carbon (C1) of the propyl chain, bonded to the electron-withdrawing tosylate group, causing a significant downfield shift. |

| ~68.5 | C-g (Propyl) | Methine carbon (C2) bearing the hydroxyl group. The attached oxygen causes a downfield shift. |

| ~21.7 | C-c (Tosyl-CH₃) | Methyl carbon of the tosyl group, appearing in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the hydroxyl, sulfonate, ether, and aromatic moieties.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a neat thin film of the compound between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the sample is a solid. Alternatively, a solution in a solvent like CCl₄ can be used, which can be beneficial for observing non-hydrogen-bonded O-H stretches.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the solvent).

-

Place the prepared sample in the spectrometer.

-

Scan a typical range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| ~3500-3200 | Strong, Broad | O-H Stretch | The hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.[1] |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Aromatic C-H bonds in both the tosyl and benzyl groups.[2] |

| ~3000-2850 | Medium | Aliphatic C-H Stretch | C-H bonds of the propyl and benzylic methylene groups.[3] |

| ~1600 & ~1495 | Medium-Weak | Aromatic C=C Stretch | Carbon-carbon double bond stretching within the aromatic rings.[4] |

| ~1360-1340 | Strong | Asymmetric S=O Stretch | The sulfonate group (O=S=O). This is a highly characteristic and intense absorption for tosylates. |

| ~1180-1170 | Strong | Symmetric S=O Stretch | The sulfonate group (O=S=O). This, along with the asymmetric stretch, provides a definitive signature for the tosylate moiety. |

| ~1100 | Strong | C-O Stretch | Ether linkage (Ar-CH₂-O -CH₂). |

| ~1000-900 | Strong | S-O-C Stretch | The single bond stretch between sulfur, the ester oxygen, and the propyl carbon. |

| ~815 | Strong | Aromatic C-H Out-of-Plane Bend | Characteristic of 1,4-disubstituted (para) benzene rings, confirming the substitution pattern of the tosyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns upon ionization.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield a prominent protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺. For fragmentation data, Electron Impact (EI) or Collision-Induced Dissociation (CID) can be used.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap analyzer is recommended to determine the accurate mass and confirm the elemental formula (C₁₇H₂₀O₅S).

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC).

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound would be expected to proceed through several key pathways, primarily involving the cleavage of the most labile bonds.

Table 4: Predicted Key Mass Fragments (ESI-MS/MS or EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 337.1059 | [M+H]⁺ | Protonated molecular ion. High-resolution mass should match the calculated exact mass for C₁₇H₂₁O₅S⁺. |

| 359.0878 | [M+Na]⁺ | Sodiated molecular ion adduct, commonly observed in ESI. |

| 181.0817 | [M - C₇H₇SO₂]⁺ | Loss of the tosyl radical (155 Da) from the molecular ion, followed by protonation. This corresponds to the protonated benzyloxypropanol fragment. |

| 165.0528 | [M - C₇H₇SO₃H]⁺ | Loss of p-toluenesulfonic acid (172 Da) via a rearrangement, leaving a C₁₀H₁₁O⁺ fragment. |

| 155.0062 | [C₇H₇SO₂]⁺ | The p-toluenesulfonyl cation itself, formed by cleavage of the S-O bond. |

| 91.0548 | [C₇H₇]⁺ | A very common and often base peak for compounds containing a benzyl group. This corresponds to the tropylium ion, formed by cleavage at the benzylic position and subsequent rearrangement.[5] |

Diagram: Proposed Mass Spectrometry Fragmentation Pathways

Caption: Key fragmentation pathways for the target molecule.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the structure and purity of this important chiral intermediate. The provided protocols serve as a starting point for robust and reproducible data acquisition. The logical interpretation of the spectral data, grounded in the principles of chemical structure and functional group behavior, underscores the synergistic power of these analytical techniques in modern chemical research and development.

References

-

University of California, Irvine, Department of Chemistry. (n.d.). The ¹H NMR spectrum of (S)-glycidyl benzyl ether. Retrieved from [Link]

-

Oregon State University, Department of Chemistry. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

-

University of Wisconsin, Department of Chemistry. (2021). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

JoVE (Journal of Visualized Experiments). (n.d.). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxypropyl 4-methylbenzenesulfonate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism and Application of (S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate in Asymmetric Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate is a pivotal chiral building block in modern asymmetric synthesis. Its structure, featuring a pre-defined stereocenter, a nucleophilic hydroxyl group, a robust protecting group, and an excellent leaving group, makes it a highly efficient precursor for the stereoselective synthesis of complex molecules. This guide elucidates the core mechanism of action, which proceeds through a base-mediated intramolecular SN2 reaction to form a stereochemically pure chiral epoxide. We will explore the subsequent regioselective and stereospecific ring-opening of this epoxide, a cornerstone strategy for constructing key structural motifs found in a multitude of pharmaceuticals. A detailed case study on the synthesis of the beta-blocker (S)-Metoprolol will serve to illustrate the practical application and reliability of this synthetic strategy, providing field-proven insights and detailed protocols for the discerning researcher.

Molecular Architecture: A Strategic Combination of Functional Groups

The synthetic utility of this compound stems from the strategic arrangement of four key functional components within a single molecule. Understanding the role of each is critical to appreciating its mechanism of action.

-

(S)-Stereocenter: The chiral center at the C2 position is the cornerstone of the molecule's function in asymmetric synthesis. It allows for the transfer of chirality to the target molecule, ensuring the formation of a specific enantiomer. This is crucial in drug development, where often only one enantiomer is therapeutically active while the other may be inactive or cause adverse effects.[1][2]

-

Secondary Hydroxyl Group (-OH): Located at the chiral center, this group serves as an internal nucleophile. Upon deprotonation, it becomes a potent alkoxide, poised to initiate the key mechanistic step.

-

Benzyloxy Group (BnO-): This group serves as a stable and sterically significant protecting group for the primary alcohol. It is resilient to a wide range of reaction conditions, particularly the basic conditions required for the primary transformation, and can be selectively removed later in the synthetic sequence via catalytic hydrogenolysis.

-

4-methylbenzenesulfonate (Tosylate, -OTs): The tosylate group is an exceptionally good leaving group.[3][4][5] It is derived from the highly stable p-toluenesulfonic acid (pKa ≈ -2.8). By converting a primary alcohol into a tosylate, its carbon atom is rendered highly electrophilic and susceptible to nucleophilic attack.[3][4]

The Core Mechanism: Base-Mediated Intramolecular Cyclization

The primary mechanism of action for this compound is a highly efficient, base-mediated intramolecular SN2 reaction. This transformation converts the linear precursor into a strained, three-membered cyclic ether—a chiral epoxide.

The Causality Behind the Reaction:

-

Deprotonation: The reaction is initiated by the addition of a suitable base (e.g., sodium hydride, potassium carbonate). The base abstracts the acidic proton from the secondary hydroxyl group, generating a nucleophilic alkoxide intermediate.

-

Intramolecular SN2 Attack: The newly formed alkoxide is perfectly positioned to perform an intramolecular nucleophilic attack on the primary carbon atom bearing the tosylate leaving group.

-

Displacement and Ring Formation: The attack proceeds via a classic SN2 pathway, leading to the displacement of the stable tosylate anion and the concomitant formation of the epoxide ring.

Stereochemical Integrity: A critical feature of this mechanism is the preservation of the initial stereochemistry. The chiral C2 carbon acts as the nucleophilic center but its configuration is not altered during the reaction. The SN2 attack occurs at the achiral C3 carbon. Consequently, the (S)-configuration of the starting material directly yields the corresponding (S)-epoxide, (S)-2-((benzyloxy)methyl)oxirane, also known as (S)-glycidyl benzyl ether. This reliable transfer of chirality is a hallmark of a robust chiral building block.[6][7][8]

Caption: Base-mediated intramolecular cyclization to form a chiral epoxide.

Synthetic Applications: The Chiral Epoxide as a Versatile Intermediate

The true synthetic power of the title compound is realized through the reactivity of the resulting chiral epoxide, (S)-glycidyl benzyl ether. This epoxide is a valuable three-carbon (C3) synthon that can be opened by a wide variety of nucleophiles in a highly predictable and stereocontrolled manner.[9][10]

The Ring-Opening Strategy: The high ring strain (approximately 13 kcal/mol) of the epoxide makes it susceptible to ring-opening reactions.[11] Under basic or neutral conditions, nucleophilic attack occurs preferentially at the sterically less hindered primary carbon (C3). This reaction proceeds with inversion of configuration at the site of attack, a hallmark of the SN2 mechanism. This regioselectivity and stereospecificity are fundamental to its use in constructing enantiomerically pure products.

Caption: General mechanism for nucleophilic ring-opening of the chiral epoxide.

Case Study: Enantioselective Synthesis of (S)-Metoprolol

The synthesis of beta-blockers is a classic application that demonstrates the efficacy of this methodology.[1][12][13] The (S)-enantiomer of Metoprolol is the active beta-1 selective adrenergic receptor blocker. The following workflow outlines a reliable path to its synthesis starting from our title compound.

Experimental Workflow

The synthesis is a multi-step process that leverages the core mechanisms described above.

Caption: Workflow for the enantioselective synthesis of (S)-Metoprolol.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-Glycidyl Benzyl Ether

-

To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous Tetrahydrofuran (THF) at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (S)-Glycidyl Benzyl Ether, which can often be used in the next step without further purification.

Step 2: Synthesis of (S)-1-(Benzyloxy)-3-((4-(2-methoxyethyl)phenoxy)propan-2-ol

-

To a solution of 4-(2-methoxyethyl)phenol (1.1 eq.) in Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq.).

-

Add the crude (S)-Glycidyl Benzyl Ether (1.0 eq.) from the previous step to the mixture.

-

Heat the reaction to 70-80 °C and stir for 12-16 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired phenoxypropanol intermediate.

Step 3 & 4: Synthesis and Deprotection to (S)-Metoprolol

-

Dissolve the purified intermediate from Step 2 (1.0 eq.) in methanol, and add isopropylamine (5-10 eq.).

-

Heat the mixture in a sealed vessel to 80-90 °C for 8-12 hours.

-

Cool the reaction and concentrate under reduced pressure to remove excess amine and solvent.

-

Dissolve the crude residue in ethanol. Add Palladium on carbon (Pd/C, 10 mol%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until debenzylation is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Purify the resulting crude product by crystallization or chromatography to afford pure (S)-Metoprolol.

Data Summary

The following table summarizes typical results for this synthetic sequence, demonstrating its high efficiency and stereocontrol.

| Step | Transformation | Typical Yield | Enantiomeric Excess (ee) | Key Insight |

| 1 | Intramolecular Cyclization | >95% | >99% | Highly efficient, quantitative conversion to the key epoxide intermediate. |

| 2 | Epoxide Ring-Opening (Phenol) | 85-90% | >99% | Regioselective attack at the less hindered carbon preserves stereointegrity. |

| 3-4 | Amine Addition & Deprotection | 80-85% | >99% | Final steps to introduce the amino alcohol moiety and yield the active drug. |

Conclusion

This compound is more than a mere chemical reagent; it is a meticulously designed chiral synthon that provides a reliable and high-fidelity pathway for the introduction of a stereodefined C3 unit. Its mechanism of action, proceeding through a robust intramolecular cyclization to a chiral epoxide, followed by predictable ring-opening reactions, embodies the principles of modern asymmetric synthesis. The successful and widespread application of this building block in the synthesis of enantiomerically pure pharmaceuticals, such as beta-blockers, underscores its trustworthiness and strategic importance in the fields of medicinal chemistry and drug development.

References

-

ResearchGate. "Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol." Available at: [Link]

-

PubMed. "Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics." Available at: [Link]

-

National Institutes of Health (NIH). "Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review." Available at: [Link]

-

University of York. "Asymmetric Synthesis." Available at: [Link]

-

Chemistry Steps. "Mesylates and Tosylates with Practice Problems." Available at: [Link]

-

University of Windsor. "Asymmetric Synthesis." Available at: [Link]

-

ResearchGate. "Synthetic approach to glycidyl tosylate containing copolymers." Available at: [Link]

-

ResearchGate. "Chiral N‐Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis." Available at: [Link]

-

Journal of Medicinal and Medical Chemistry. "A Comprehensive Review on Beta Blockers Synthesis Methods." Available at: [Link]

-

TÜBİTAK Academic Journals. "Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol)." Available at: [Link]

-

Master Organic Chemistry. "Tosylates And Mesylates." Available at: [Link]

-

MDPI. "Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol." Available at: [Link]

-

MySkinRecipes. "(2S)-()-Glycidyl tosylate." Available at: [Link]

-

PubMed. "Synthesis and pharmacology of potential beta-blockers." Available at: [Link]

-

ResearchGate. "(PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol)." Available at: [Link]

-

YouTube. "formation of tosylates & mesylates." Available at: [Link]

-

Wikipedia. "Epoxide." Available at: [Link]

-

YouTube. "Formation of Tosylates Esters." Available at: [Link]

-

MDPI. "Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids." Available at: [Link]

-

MDPI. "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines." Available at: [Link]

-

PubMed. "Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids." Available at: [Link]

-

ResearchGate. "Synthesis of Chiral Building Blocks for Use in Drug Discovery." Available at: [Link]

- Google Patents. "EP1922304A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl).

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. mdpi.com [mdpi.com]

- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. york.ac.uk [york.ac.uk]

- 9. S-(+)-Glycidyl tosylate | CymitQuimica [cymitquimica.com]

- 10. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]

- 11. Epoxide - Wikipedia [en.wikipedia.org]

- 12. jmedchem.com [jmedchem.com]

- 13. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate, a chiral C3 building block, stands as a pivotal intermediate in modern asymmetric synthesis. Its unique trifunctional architecture—comprising a stereochemically defined secondary alcohol, a benzyl-protected primary alcohol, and a highly effective tosylate leaving group—renders it an exceptionally versatile and predictable synthon. This guide elucidates the core applications of this compound, focusing on its validated and widespread use in the synthesis of enantiomerically pure pharmaceuticals. We will explore the mechanistic rationale behind its reactivity, provide detailed protocols for its application in the synthesis of blockbuster drugs, and contextualize its role as a strategic alternative to related chiral epoxides. The primary focus will be its indispensable role in constructing the pharmacophore of (S)-beta-adrenergic blockers, a critical class of cardiovascular medicines.

Profile of a Strategic Chiral Building Block

The efficacy of this compound stems from the distinct and complementary roles of its functional groups, which allow for sequential, regioselective reactions crucial for building complex molecular targets.

Chemical Structure and Properties

This compound is a stable, often crystalline solid, which facilitates its handling, purification, and storage.[1] Its well-defined structure is the foundation of its synthetic utility.

| Property | Value | Source |

| CAS Number | 16495-04-8 | [2][3] |

| Molecular Formula | C₁₇H₂₀O₅S | [3] |

| Molecular Weight | 336.41 g/mol | [3] |

| Appearance | White to off-white solid | |

| Stereochemistry | (S)-enantiomer | [2][3] |

The Tosylate Group: A Superior Leaving Group

The 4-methylbenzenesulfonate (tosylate, Ts) moiety is a superb leaving group, a consequence of the stability of its corresponding anion. The tosylate anion's negative charge is delocalized across the sulfonate group and the aromatic ring, making it a weak base and thus readily displaced by even moderate nucleophiles. This feature is the primary driver of the compound's reactivity in nucleophilic substitution reactions.[4][5] The conversion of an alcohol to a tosylate is a common strategy to transform a poor leaving group (OH⁻) into an excellent one (TsO⁻) without altering the stereochemistry at the carbon center.[5]

The Benzyl Ether: A Robust Protecting Group

The benzyloxy group serves as a protecting group for the primary hydroxyl function. It is stable under a wide range of reaction conditions, including the basic and nucleophilic conditions typically used to displace the tosylate group. This stability is critical, as it prevents unwanted side reactions at the primary oxygen, directing the nucleophilic attack exclusively to the carbon bearing the tosylate. The benzyl group can be reliably removed later in the synthetic sequence via catalytic hydrogenation (e.g., H₂, Pd/C), a clean and efficient deprotection method.

The (S)-Configuration: Delivering Enantiomeric Purity

In pharmacology, the biological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or even responsible for adverse effects.[6] The title compound provides a pre-defined (S)-stereocenter. In the synthesis of beta-blockers, it is the (S)-enantiomer that possesses the desired therapeutic activity.[6][7] By using this enantiomerically pure building block, chemists can circumvent the need for costly and often inefficient chiral resolution steps later in the synthesis, ensuring a more direct and economical route to the final active pharmaceutical ingredient (API).

Core Application: Synthesis of (S)-Beta-Adrenergic Blockers

The most significant and widely documented application of this compound is in the manufacture of (S)-beta-blockers.[8] These drugs, such as Metoprolol and Atenolol, are essential medicines for treating cardiovascular conditions like hypertension, angina, and arrhythmia.[8] They share a common structural pharmacophore: an aryloxypropanolamine side chain, for which this building block provides the chiral propanolamine backbone.

Mechanistic Rationale and General Workflow

The synthesis leverages a classic Williamson ether synthesis followed by amine addition. The phenolic moiety of the target beta-blocker acts as the nucleophile, attacking the primary carbon and displacing the tosylate leaving group. This Sₙ2 reaction proceeds with high regioselectivity and, importantly, does not affect the existing stereocenter. The resulting intermediate, now containing the protected propanolamine side chain, can be further elaborated to yield the final drug.

Caption: General workflow for (S)-beta-blocker synthesis.

Experimental Protocol: Synthesis of (S)-Metoprolol

Metoprolol is a selective β₁ receptor blocker. The synthesis starts with 4-(2-methoxyethyl)phenol, which provides the aromatic portion of the drug.

Step 1: Synthesis of (S)-1-(Benzyloxy)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol

-

Reagents and Setup: To a stirred solution of 4-(2-methoxyethyl)phenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. This ensures the complete formation of the sodium phenoxide salt. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, creating a potent nucleophile.

-

Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in DMF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-70 °C, monitoring by TLC until the starting phenol is consumed (typically 12-18 hours).

-

Workup and Purification: Cool the mixture, quench carefully with saturated aqueous NH₄Cl solution, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target ether intermediate.

Caption: Step 1 in the synthesis of (S)-Metoprolol.

Step 2: Synthesis of (S)-Metoprolol

The protected intermediate from Step 1 is then converted to (S)-Metoprolol. This is often achieved via a sequence involving activation of the secondary alcohol, displacement with isopropylamine, and debenzylation, or more commonly, by forming an intermediate epoxide.

-

Epoxide Formation: The secondary alcohol of the intermediate is tosylated or mesylated. Treatment with a base (e.g., NaOH or K₂CO₃) induces intramolecular cyclization to form the corresponding (S)-glycidyl ether. Causality: The base deprotonates the hydroxyl group, which then acts as an internal nucleophile to displace the newly installed tosylate/mesylate, forming the strained epoxide ring.

-

Amination (Ring-Opening): The resulting epoxide is treated with isopropylamine in a solvent like isopropanol or methanol. The amine preferentially attacks the less sterically hindered terminal carbon of the epoxide, opening the ring to form (S)-Metoprolol.

-

Purification: The final product is purified, often by crystallization of its tartrate or succinate salt, to yield the API with high chemical and enantiomeric purity.

Relationship to (S)-Glycidyl Precursors

This compound is mechanistically linked to other common C3 chiral building blocks like (S)-glycidol and its derivatives, (S)-glycidyl tosylate and (S)-glycidyl nosylate.[1][9][10] In many synthetic pathways, the title compound can be viewed as a stabilized, "pre-opened" equivalent of a glycidyl derivative.

The synthesis of the title compound often begins from (S)-glycidol, which itself can be sourced from the asymmetric epoxidation of allyl alcohol or the kinetic resolution of racemic materials.

Caption: Synthetic pathway from (S)-Glycidol.

Using the pre-opened tosylate can offer advantages over using a glycidyl ether directly:

-

Reduced Volatility and Reactivity: Epoxides can be highly reactive and potentially mutagenic. The ring-opened tosylate is often a more stable, crystalline solid, which is safer and easier to handle in large-scale production.

-

Improved Regiocontrol: While ring-opening of terminal epoxides with amines is generally regioselective for the terminal position, using the tosylate ensures the nucleophile attacks only the primary carbon, eliminating any potential for the formation of regioisomeric impurities.

Conclusion: A Validated and Indispensable Synthon